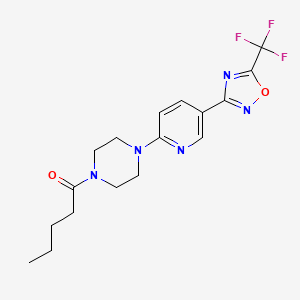
1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one is an intricate chemical compound with notable significance in multiple scientific domains. The compound boasts a structure that facilitates a broad spectrum of chemical reactions, making it invaluable in synthetic chemistry, biological research, medicinal chemistry, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one typically involves multi-step organic synthesis. The starting materials are usually 5-(Trifluoromethyl)-1,2,4-oxadiazole, 2-bromopyridine, and 1-(piperazin-1-yl)pentan-1-one. The synthetic route might proceed through the following steps:
Formation of 5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl group: This step involves the preparation of the oxadiazole ring with a trifluoromethyl substituent, often via cyclization reactions under specific conditions.
Pyridine ring coupling: Using 2-bromopyridine, the pyridine moiety is introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Piperazine attachment: The piperazine unit is linked using nucleophilic substitution or reductive amination.
Final assembly: The final compound is assembled by connecting the pentan-1-one segment, typically via a condensation reaction or alkylation.
Industrial Production Methods: For industrial-scale production, optimizing the reaction conditions and scalability is crucial. Catalysts, solvents, and reactant purity play critical roles in yield and efficiency. Key considerations include:
Catalysts: Palladium and nickel-based catalysts are often employed.
Solvents: Common solvents like toluene, dichloromethane, or acetonitrile are used to control reaction rates and solubility.
Temperature and pressure: Reactions are conducted under controlled temperature (50-100°C) and pressure (ambient to high pressure) conditions.
化学反应分析
1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one undergoes a variety of chemical reactions, which are significant for its applications.
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides, often using reagents like hydrogen peroxide or permanganate.
Reduction: Reduction of the oxadiazole or pyridine rings can be achieved using lithium aluminum hydride or hydrogenation techniques.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, hydrogen gas with metal catalysts.
Substituents: Halides, amines, alkyl groups.
Major Products
Oxidized derivatives of the oxadiazole and pyridine rings.
Reduced products with altered functional groups.
Substituted derivatives with new functional groups at various positions.
科学研究应用
1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one finds extensive use in various research fields:
Chemistry
Building block: Used as a versatile building block for synthesizing complex organic molecules.
Catalysis: Acts as a ligand or catalyst in several organic reactions.
Biology
Biomolecular studies: Used to study protein-ligand interactions.
Cell signaling: Investigates cellular pathways and signal transduction.
Medicine
Pharmaceuticals: Potential therapeutic agent due to its unique structure, possibly targeting specific enzymes or receptors.
Diagnostics: Helps in developing diagnostic tools and imaging agents.
Industry
Material science: Contributes to the synthesis of novel materials with specific properties.
Agrochemicals: Used in the development of new agrochemicals for pest control and crop protection.
作用机制
The compound's mechanism of action involves interactions with various molecular targets:
Molecular Targets and Pathways
Enzymes: Inhibits or modulates enzyme activities, which can be crucial for biochemical pathways.
Receptors: Binds to specific receptors, influencing signal transduction pathways.
DNA/RNA: Interacts with genetic material, affecting transcription and translation processes.
相似化合物的比较
1-(4-(5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one stands out due to its unique structural features, including the trifluoromethyl-oxadiazole and pyridine-piperazine moieties.
Similar Compounds
1-(4-(5-(5-Methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one: Differs by having a methyl group instead of trifluoromethyl, altering its reactivity and applications.
1-(4-(5-(5-Chloromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)pentan-1-one: The chloromethyl substituent introduces different chemical properties and biological interactions.
Its unique structure endows it with specific reactivity and makes it a valuable compound in scientific research and industrial applications.
The uniqueness lies in its ability to participate in a diverse range of reactions and its utility across various scientific disciplines.
So, thoughts? Should we deep dive into any of these sections further?
属性
IUPAC Name |
1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O2/c1-2-3-4-14(26)25-9-7-24(8-10-25)13-6-5-12(11-21-13)15-22-16(27-23-15)17(18,19)20/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEPNOTXGZLTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














